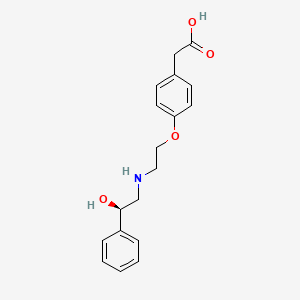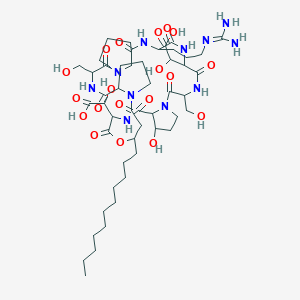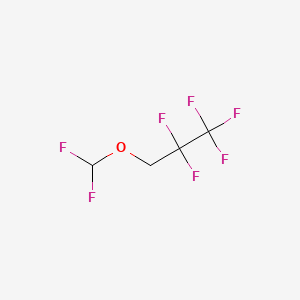
3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane
Descripción general
Descripción
3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon (HFC) that is used as a refrigerant and aerosol propellant. It is a colorless, non-flammable gas with a boiling point of -7.4°C and a melting point of -114.6°C. HFC-245fa is classified as a non-ozone depleting substance and is considered to be an acceptable substitute for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in many applications.
Aplicaciones Científicas De Investigación
Late-Stage Difluoromethylation in Drug Development
Recent advances in late-stage difluoromethylation have streamlined the synthesis of molecules of pharmaceutical relevance . This process is crucial for introducing difluoromethyl groups into complex molecules, enhancing their metabolic stability and bioavailability. The ability to selectively introduce the difluoromethyl group at a late stage of synthesis allows for the rapid generation of drug analogs with potentially improved pharmacokinetic properties.
Difluoromethylation of Heterocycles in Medicinal Chemistry
The difluoromethylation of heterocycles is significant due to its role in functionalizing fluorine-containing heterocycles, which are core structures in many biologically active compounds . This method has been applied to create difluoromethyl-substituted scaffolds, offering a pathway to novel therapeutic agents with unique biological activities.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-2(6)12-1-3(7,8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBKUGEYSHGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074059 | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane | |
CAS RN |
56860-81-2 | |
| Record name | Propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 2,2,3,3,3-pentafluoropropyl difluoromethyl ether (HFE-347mcf) as a blowing agent in rigid polyurethane foams?
A1: HFE-347mcf, along with other fluorinated ethers, is being investigated as a potential blowing agent due to its [favorable properties compared to existing alternatives like HFC-245fa and cyclopentane] []. Research suggests that rigid polyurethane foams produced with HFE-347mcf exhibit [thermal conductivities lower than or equal to those produced with the aforementioned blowing agents] []. This indicates [improved insulation properties, a crucial factor for energy efficiency in various applications] [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



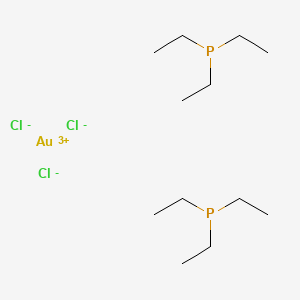

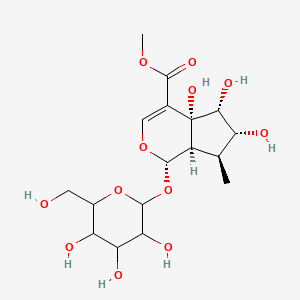
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)





